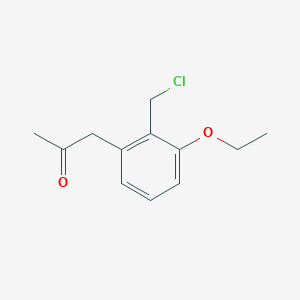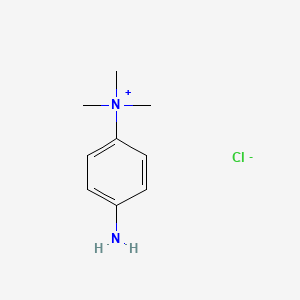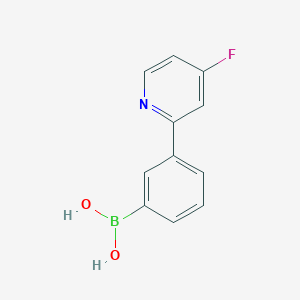
Stemphyltoxin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stemphyltoxin I is a phytotoxin produced by the fungus Stemphylium botryosum. It is part of a group of secondary metabolites that are known to cause diseases in plants, particularly affecting crops like lentils and garlic
Vorbereitungsmethoden
Stemphyltoxin I can be isolated from the culture filtrate of Stemphylium botryosum. The process involves extracting the compound using ethyl acetate, followed by isolation through bioassay-guided thin layer chromatography on silica gel, and purification by preparative liquid chromatography
Analyse Chemischer Reaktionen
Stemphyltoxin I undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of more oxidized derivatives, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Stemphyltoxin I has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of phytotoxins.
Medicine: Although not directly used in medicine, studying its effects can provide insights into similar compounds that might have therapeutic potential.
Industry: Its role in plant pathology makes it valuable for developing disease-resistant crop varieties.
Wirkmechanismus
The mechanism of action of Stemphyltoxin I involves disrupting cellular processes in plants. It affects the plasma membrane-cell wall interface, nuclear membranes, mitochondria, and chloroplasts, leading to necrotic lesions and other symptoms of disease . The molecular targets and pathways involved include the inhibition of mitotic activity and the disruption of chlorophyll synthesis, which are critical for plant growth and health .
Vergleich Mit ähnlichen Verbindungen
Stemphyltoxin I is part of a group of phytotoxins produced by Stemphylium species, including Stemphyltoxin II, Stemphyltoxin III, and Stemphyperylenol . Compared to these similar compounds, this compound is unique in its specific effects on certain plant species and its particular chemical structure. The comparison highlights its distinct role in plant pathology and its potential for targeted research applications .
Eigenschaften
CAS-Nummer |
102694-30-4 |
|---|---|
Molekularformel |
C20H14O7 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
(9S,10R,11S,12R,14R)-5,9,10,17-tetrahydroxy-13-oxahexacyclo[9.8.1.12,6.012,14.016,20.010,21]henicosa-1(20),2(21),3,5,16,18-hexaene-7,15-dione |
InChI |
InChI=1S/C20H14O7/c21-8-4-2-7-6-1-3-9(22)14-12(6)16(18-19(27-18)17(14)25)20(26)11(24)5-10(23)13(8)15(7)20/h1-4,11,16,18-19,21-22,24,26H,5H2/t11-,16-,18+,19-,20-/m0/s1 |
InChI-Schlüssel |
CWLFJXQTLUVHKQ-KLFMHZEUSA-N |
Isomerische SMILES |
C1[C@@H]([C@]2([C@@H]3[C@@H]4[C@@H](O4)C(=O)C5=C(C=CC(=C35)C6=C2C(=C(C=C6)O)C1=O)O)O)O |
Kanonische SMILES |
C1C(C2(C3C4C(O4)C(=O)C5=C(C=CC(=C35)C6=C2C(=C(C=C6)O)C1=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)
![2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)








